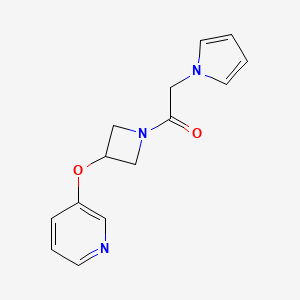

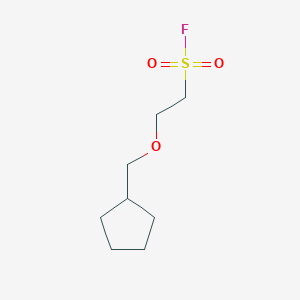

1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

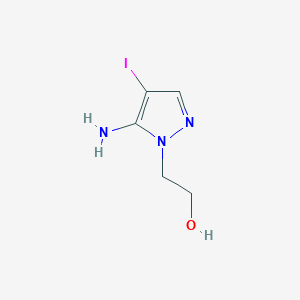

The compound 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a molecule that combines structural features of azetidinones and pyrroles, which are significant in organic and medicinal chemistry. Azetidinones, or β-lactams, are four-membered ring structures that are core components of many antibiotics, while pyrroles are five-membered heterocyclic compounds with a nitrogen atom, known for their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 3-pyrrole-substituted 2-azetidinones has been achieved using molecular iodine as a catalyst under microwave irradiation, which is a green and practical method that yields a variety of substituents at N-1 and C-4 positions of the azetidinone ring . This method is noted for its rapidity and high yields, without the need for protection or rearrangement steps, even with substrates containing acid-sensitive groups.

Molecular Structure Analysis

The molecular structure of 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone would be expected to feature a β-lactam ring linked to a pyrrole moiety, with additional substituents that may influence its reactivity and physical properties. The presence of a pyridine group suggests potential for additional interactions, such as hydrogen bonding or metal coordination, which could be relevant in its biological activity or chemical reactivity.

Chemical Reactions Analysis

Related compounds have shown a variety of chemical behaviors. For example, 2-(α-hydroxyalkyl)azetidines have been used to generate functionalized pyrrolidines through ring expansion, involving rearrangements and nucleophilic substitutions . Additionally, azetidinones have been involved in 1,3-dipolar cycloadditions, leading to the formation of pyrrolizidine systems after selective bond cleavage and rearrangement . These reactions highlight the versatility and reactivity of azetidinone derivatives in synthesizing complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone would likely be influenced by its heterocyclic components and substituents. The polarity, solubility, and stability of the compound could be affected by the presence of the pyridine and pyrrole groups. The compound's reactivity with various reagents, such as nucleophiles or electrophiles, would be an important aspect of its chemical properties. Although the specific properties of this compound are not detailed in the provided papers, insights can be drawn from the general behavior of structurally related compounds .

科学的研究の応用

Synthesis of Heterocyclic Compounds

Green Synthesis of Pyrrole-substituted Azetidinones : A practical method using catalytic amounts of molecular iodine under microwave irradiation enables the synthesis of 3-pyrrole-substituted 2-azetidinones. This approach allows for the creation of compounds with a variety of substituents, showing potential in drug discovery and development due to the biological significance of these heterocycles (Bandyopadhyay et al., 2012).

Stereocontrolled Synthesis of Pyrrolidines : Utilizing 1,3-dipolar cycloadditions, enantiomerically pure pyrrolidines are synthesized from sugar-derived enones, highlighting the method's efficacy in producing compounds with varied configurations. This synthesis pathway is crucial for generating molecules with specific stereochemical properties, which is vital in the development of pharmaceuticals (Oliveira Udry et al., 2014).

Ring Expansion Techniques for Functionalized Pyrrolidines : The transformation of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines via rearrangement processes provides a synthetic route to highly functionalized pyrrolidines. This method demonstrates the versatility of azetidines as precursors for more complex heterocyclic systems, which are often found in bioactive compounds (Durrat et al., 2008).

Biological Activity Studies

Investigation of Antimicrobial and Antitubercular Activities : Synthesis of pyrimidine-azetidinone analogues and their examination against various bacterial and fungal strains, as well as in vitro antituberculosis activity, underscores the potential therapeutic applications of these molecules. This research contributes to the identification of novel compounds for addressing antibiotic resistance issues (Chandrashekaraiah et al., 2014).

Development of CNS Active Agents : Synthesizing Schiff’s bases and azetidinones of isonocotinyl hydrazone and investigating their potential antidepressant and nootropic activities provide insights into the CNS pharmacological profiles of these compounds. This research suggests the utility of the 2-azetidinone skeleton in designing CNS active agents (Thomas et al., 2016).

特性

IUPAC Name |

1-(3-pyridin-3-yloxyazetidin-1-yl)-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-14(11-16-6-1-2-7-16)17-9-13(10-17)19-12-4-3-5-15-8-12/h1-8,13H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWHJPHBWDRIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC=C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2545336.png)

![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2545344.png)

![5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2545347.png)